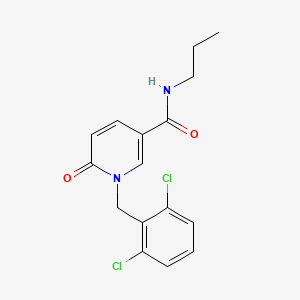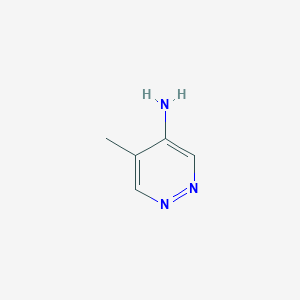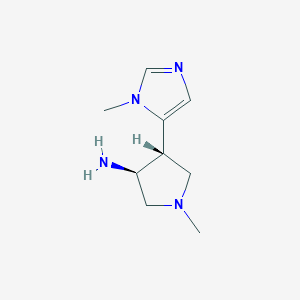![molecular formula C17H13Cl2N3O B2977130 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one CAS No. 1002902-29-5](/img/structure/B2977130.png)
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic effects. This compound is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the body and play a crucial role in regulating various physiological processes.
Mécanisme D'action
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one exerts its effects by binding to and activating the cannabinoid receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, mood, and appetite. Activation of the cannabinoid receptors by this compound leads to the release of various neurotransmitters and modulators, which in turn produce the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammation, anxiolysis, and attenuation of drug-seeking behavior. These effects are mediated by the activation of the cannabinoid receptors and the subsequent release of various neurotransmitters and modulators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one in lab experiments is its potency and selectivity for the cannabinoid receptors. This compound can produce robust and reproducible effects at low concentrations, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects and toxicity at high concentrations. Careful dose-response studies are required to ensure that the observed effects are specific to the cannabinoid receptors.
Orientations Futures
There are several future directions for research on 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one and related compounds. One area of interest is the development of more selective and potent cannabinoid receptor agonists for therapeutic use. Another area of interest is the investigation of the role of the endocannabinoid system in various diseases and conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, there is a need for further research on the safety and toxicity of this compound and related compounds, particularly with regard to their potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one involves several steps, including the reaction of 2-chlorobenzylamine with 4-chloro-2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to give the amine, which is further reacted with 2-phenylpyridazin-3-one to form the final product.
Applications De Recherche Scientifique
4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one has been extensively studied for its potential therapeutic effects in various diseases and conditions, including pain, inflammation, anxiety, and addiction. This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety and to attenuate drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
4-chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-14-9-5-4-6-12(14)10-20-15-11-21-22(17(23)16(15)19)13-7-2-1-3-8-13/h1-9,11,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVGYFPUCPACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977056.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2977057.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)


![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)
